

5-(Trifluoromethyl)-1-indanone chemical properties

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1-indanone

Cat. No.: B136684

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An In-depth Technical Guide to **5-(Trifluoromethyl)-1-indanone**

Introduction

5-(Trifluoromethyl)-1-indanone is a fluorinated aromatic ketone that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a trifluoromethyl group on the indanone scaffold, imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules derived from it.[1] These characteristics make it a valuable precursor for the development of novel therapeutic agents, particularly in drug discovery and development programs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental considerations for research applications.

Chemical and Physical Properties

5-(Trifluoromethyl)-1-indanone is a white to off-white solid at room temperature.[1][2] The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the indanone ring system in substitution reactions.[3] It is sparingly soluble in solvents like chloroform and DMSO.[2]

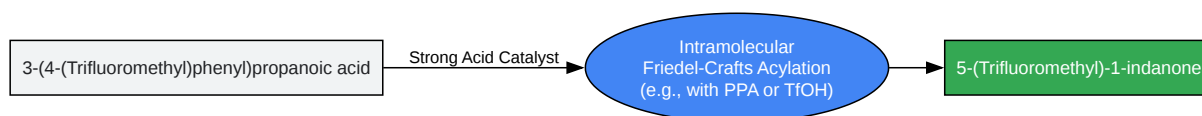
Data Summary Table

Property	Value	Reference(s)
CAS Number	150969-56-5	[1][3]
Molecular Formula	C ₁₀ H ₇ F ₃ O	[1][3][4]
Molecular Weight	200.16 g/mol	[2][3][4]
Appearance	White to Off-White Solid	[1][2]
Boiling Point	237.1 ± 40.0 °C (Predicted)	[2][5]
Density	1.347 ± 0.06 g/cm ³ (Predicted)	[2][5]
Flash Point	95.3 °C	[1]
Solubility	Chloroform (Slightly), DMSO (Slightly)	[2]
Storage Conditions	Sealed in a dry place at room temperature	[2][5]

Synthesis and Reactivity

The most common method for synthesizing 1-indanone derivatives is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 3-arylpropionic acid.[6][7] For **5-(Trifluoromethyl)-1-indanone**, this involves the cyclization of a trifluoromethyl-substituted phenylpropanoic acid. The trifluoromethyl group makes the compound a useful building block for synthesizing various biologically active and heterocyclic compounds.[1][3]

General Synthesis Workflow



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Caption: Generalized synthesis of **5-(Trifluoromethyl)-1-indanone**.

Experimental Protocols

Synthesis via Intramolecular Friedel-Crafts Acylation (General Protocol)

This protocol is a generalized procedure adapted from common syntheses of substituted 1-indanones and should be optimized for specific laboratory conditions.^{[7][8]}

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the precursor, 3-(4-(trifluoromethyl)phenyl)propanoic acid, to a strong acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH).
- **Reaction:** Stir the mixture at an elevated temperature (e.g., 100 °C for PPA) until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).^[6]
- **Work-up:** Carefully pour the cooled reaction mixture onto crushed ice to quench the reaction.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Washing:** Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **5-(Trifluoromethyl)-1-indanone**.

Sample Preparation for NMR Spectroscopy (General Protocol)

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.

- **Sample Preparation:** Dissolve 5-25 mg of the purified **5-(Trifluoromethyl)-1-indanone** sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.^[9]
- **Data Acquisition:** Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. The ¹⁹F NMR spectrum is particularly important for confirming the presence

and chemical environment of the trifluoromethyl group.[10]

Safety and Handling

5-(Trifluoromethyl)-1-indanone is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][11] It may also cause respiratory irritation.[2][11]

- Engineering Controls: Use only in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.
 - Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing.[12]
 - Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[12]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [2][12]

Applications in Research and Drug Development

5-(Trifluoromethyl)-1-indanone is primarily used as an intermediate in the synthesis of more complex molecules. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability.[1] Reports indicate that compounds derived from this scaffold may possess anti-inflammatory and analgesic properties.[1] Its utility as a building block makes it a compound of interest for researchers developing novel pharmaceuticals and agrochemicals.[1]

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